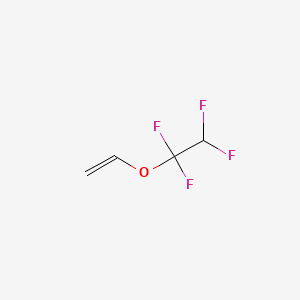

(1,1,2,2-Tetrafluoroethoxy)ethylene

Description

Context within Fluorinated Monomer Chemistry

Fluorinated monomers are a cornerstone of modern polymer science, prized for the unique properties they impart to the resulting polymers. The incorporation of fluorine atoms into a monomer structure typically leads to materials with exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties. Current time information in Bangalore, IN.mdpi.com This class of monomers is broad, encompassing compounds such as tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and various fluorinated vinyl ethers. mdpi.com These monomers are precursors to high-performance fluoropolymers with applications ranging from non-stick coatings to advanced materials in the aerospace and electronics industries. nih.govlumiflonusa.com

While (1,1,2,2-Tetrafluoroethoxy)ethylene structurally belongs to the family of fluorinated vinyl ethers, no specific research has been identified that characterizes its behavior or its place within the broader landscape of fluorinated monomer chemistry. General research into fluorinated vinyl ethers indicates their utility in creating polymers with tailored properties through various polymerization techniques, including cationic and radical polymerization. researchgate.netacs.orgnih.gov However, the specific reactivity and polymerization characteristics of (1,1,2,2-Tetrafluoroethoxy)ethylene remain uninvestigated.

Significance of (1,1,2,2-Tetrafluoroethoxy)ethylene in Advanced Materials Science

The significance of any monomer in advanced materials science is determined by the properties of the polymers it can form. Fluoropolymers, in general, are critical materials in demanding applications due to their high performance. mdpi.comnih.gov For instance, the introduction of ether linkages into a fluoropolymer backbone can modify properties such as flexibility and processing characteristics.

Given the lack of research on the polymerization of (1,1,2,2-Tetrafluoroethoxy)ethylene, its significance to advanced materials science is currently unknown. There are no published studies detailing the properties of a homopolymer or copolymers derived from this specific monomer. Therefore, any potential applications in areas where other fluorinated polymers excel, such as advanced coatings, membranes, or specialty elastomers, are purely speculative at this time.

Research Findings for (1,1,2,2-Tetrafluoroethoxy)ethylene

As a result of a thorough literature search, no specific research findings related to the synthesis, characterization, or polymerization of (1,1,2,2-Tetrafluoroethoxy)ethylene could be located. The following data tables reflect this absence of information.

Interactive Data Table: Chemical and Physical Properties of (1,1,2,2-Tetrafluoroethoxy)ethylene

| Property | Value |

| Molecular Formula | C4H4F4O |

| Molecular Weight | Data Not Available |

| CAS Number | Data Not Available |

| Boiling Point | Data Not Available |

| Melting Point | Data Not Available |

| Density | Data Not Available |

Interactive Data Table: Polymerization Data for (1,1,2,2-Tetrafluoroethoxy)ethylene

| Polymerization Method | Initiator/Catalyst | Solvent | Resulting Polymer Properties |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Propriétés

Numéro CAS |

681-49-2 |

|---|---|

Formule moléculaire |

C4H4F4O |

Poids moléculaire |

144.07 g/mol |

Nom IUPAC |

1-ethenoxy-1,1,2,2-tetrafluoroethane |

InChI |

InChI=1S/C4H4F4O/c1-2-9-4(7,8)3(5)6/h2-3H,1H2 |

Clé InChI |

DJMQRXRWMWKDAP-UHFFFAOYSA-N |

SMILES canonique |

C=COC(C(F)F)(F)F |

Origine du produit |

United States |

Synthetic Methodologies for 1,1,2,2 Tetrafluoroethoxy Ethylene

Foundational Approaches to Fluorinated Vinyl Ether Synthesis

The cornerstone of fluorinated ether synthesis lies in well-established organic reactions that have been modified to accommodate the unique reactivity of fluorinated substrates.

The Williamson ether synthesis, a classic and versatile method, is a cornerstone for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This S\textsubscript{N}2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis of fluorinated ethers, this reaction is adapted to involve a fluorinated alcohol. fluorine1.rufluorine1.ru

In the context of producing a vinyl ether like (1,1,2,2-Tetrafluoroethoxy)ethylene, the synthesis would involve the reaction of a sodium or potassium salt of 1,1,2,2-tetrafluoroethanol with a suitable vinyl halide, such as vinyl chloride or vinyl bromide. The alkoxide is typically prepared by treating the fluorinated alcohol with a strong base like sodium hydride or potassium hydroxide (B78521). fluorine1.ru The reaction of fluorinated alcohols with alkyl halide vinyl ethers can lead to the formation of diethers containing a perfluoroalkyl moiety and a terminal vinyl group. fluorine1.rufluorine1.ru

Key parameters for this reaction include the choice of solvent, with aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed, and the reaction temperature, which is typically elevated to facilitate the displacement. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Fluorinated Ethers

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Polyfluoroalkanol, Allyl Halide | - | Anhydrous Solvent | - | - | - |

| 1H,1H-Perfluorononan-1-ol, RBr | NaH | THF | 40 | 96 | - |

| 1H,1H-Perfluorononan-1-ol, RBr | NaOH (50% aq.) | C₆H₆, THF | 20 | 96 | - |

| 1H,1H-Perfluorononan-1-ol, RBr | KOH | DMSO | 70 | 48 | - |

This table is illustrative of general conditions for Williamson ether synthesis involving fluorinated alcohols and may be adapted for vinyl ether synthesis.

Another foundational approach is the direct addition of fluorinated alcohols across carbon-carbon multiple bonds, particularly alkynes. fluorine1.rufluorine1.ru This method provides a direct route to vinyl ethers. For the synthesis of (1,1,2,2-Tetrafluoroethoxy)ethylene, this would involve the addition of 1,1,2,2-tetrafluoroethanol to acetylene.

This reaction is often catalyzed by a base or a transition metal catalyst to facilitate the addition of the alcohol to the alkyne. The regioselectivity of the addition is a critical aspect, and conditions are chosen to favor the formation of the desired vinyl ether isomer. The use of a free carbene derived from IMes·HCl has been shown to catalyze the 1,4-addition of alcohols to ynones, demonstrating a pathway for vinyl ether formation under mild conditions. organic-chemistry.org

Advanced Fluorination Techniques for Precursor Compounds

The synthesis of highly fluorinated compounds often relies on specialized techniques to introduce fluorine atoms into a molecule. These methods are crucial for preparing the perfluorinated or highly fluorinated precursors required for the synthesis of compounds like (1,1,2,2-Tetrafluoroethoxy)ethylene.

Electrochemical fluorination (ECF), also known as the Simons process, is a powerful method for the perfluorination of organic compounds. google.com This technique involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410). The process replaces all hydrogen atoms with fluorine. google.com Sulfolene can be used as an additive in ECF to enhance the yield of certain fluorinated products. wikipedia.org

In the synthesis of fluorinated vinyl ethers, ECF can be used to fluorinate a partially hydrogenated ether precursor to create a perfluorinated intermediate. google.comgoogleapis.com For instance, a precursor like ethoxyethylene could be subjected to ECF to produce a perfluorinated ether, which could then be further processed. Recent advancements have also demonstrated the electrochemical fluorination of vinyl boronates to generate vinyl fluorides. nih.govnih.gov

Direct fluorination involves the reaction of a substrate with elemental fluorine (F₂), typically diluted with an inert gas like nitrogen. google.comtandfonline.com This method is highly exothermic and requires careful control of reaction conditions to avoid decomposition of the starting material and to ensure selectivity. tandfonline.com

For the synthesis of fluorinated vinyl ether precursors, a partially fluorinated or non-fluorinated ether can be subjected to direct fluorination. google.comtandfonline.com The reaction is often carried out in a perfluorinated or fluorochloro solvent at low temperatures. tandfonline.com The successful direct fluorination of an acid-sensitive glycol ether to produce a precursor for a perfluoro(vinyl ether) highlights the utility of this method, with temperature control and the addition of sodium fluoride being key to achieving the desired product. tandfonline.com

Dehalogenation Pathways to (1,1,2,2-Tetrafluoroethoxy)ethylene

Dehalogenation is a crucial final step in many syntheses of vinyl ethers, where a dihalo- or monohalo-substituted precursor is converted to the desired alkene. wikipedia.orglibretexts.org

This elimination reaction can proceed via the removal of two halogen atoms (dehalogenation) or a hydrogen and a halogen atom (dehydrohalogenation). wikipedia.orglibretexts.org For instance, vinyl ethers can be prepared by the dehalogenation of 2-haloethoxy polyfluoroalkanes using potassium hydroxide in an alcohol solvent. fluorine1.ru The dehydrohalogenation of haloalkanes is a common method for producing alkenes, often using a strong base like potassium hydroxide in ethanol. libretexts.org

In the synthesis of (1,1,2,2-Tetrafluoroethoxy)ethylene, a likely precursor would be a compound such as 1-chloro-2-(1,1,2,2-tetrafluoroethoxy)ethane or 1,2-dichloro-(1,1,2,2-tetrafluoroethoxy)ethane. Treatment of this precursor with a base like potassium hydroxide or a metal like zinc would eliminate the halogen(s) to form the carbon-carbon double bond of the final product. libretexts.org Industrially, thermal dehydrohalogenations are often preferred to avoid the production of salt byproducts. wikipedia.org

Pyrolysis-Based Syntheses of Fluorinated Vinyl Ethers

Pyrolysis, a process involving thermal decomposition at high temperatures in an inert atmosphere, is a significant method for synthesizing fluorinated vinyl ethers. This approach is particularly effective for producing perfluoro(alkyl vinyl) ethers (Rf-O-CF=CF2), which are crucial monomers for high-performance fluorinated copolymers. fluorine1.ru

Thermal Decomposition of Perfluoro-2-alkoxypropionic Acid Derivatives

One established pyrolytic route involves the thermal decomposition of derivatives of perfluoro-2-alkoxypropionic acids. fluorine1.ru This process typically begins with the synthesis of a perfluoro-2-alkoxypropionyl fluoride, which serves as a key precursor. researchgate.net These precursors can be prepared through methods like the reaction of perfluoroacyl fluorides with hexafluoropropylene oxide. google.com

The subsequent conversion of the acid fluoride to a metal salt, followed by pyrolysis, yields the desired perfluorovinyl ether. google.com For instance, a perfluoro-2-alkoxypropionyl fluoride can be treated with an aqueous solution of an alkali metal hydroxide to form the corresponding salt. This salt is then subjected to pyrolysis at temperatures ranging from 250–270°C to produce the perfluoro(alkyl vinyl) ether. fluorine1.ru Another variation involves the direct interaction of the perfluoro-2-alkoxypropionyl fluoride with a dry, oxygen-containing salt of an alkali metal or zinc oxide at 250–350°C. fluorine1.ru

| Precursor | Reagent | Temperature (°C) | Product |

| Perfluoro-2-alkoxypropionyl fluoride | Alkali metal hydroxide (aq), then pyrolysis | 250-270 | Perfluoro(alkyl vinyl) ether |

| Perfluoro-2-alkoxypropionyl fluoride | Dry alkali metal salt or zinc oxide | 250-350 | Perfluoro(alkyl vinyl) ether |

Table 1: Pyrolysis of Perfluoro-2-alkoxypropionic Acid Derivatives

Pyrolytic Conversion of Perfluorinated Carboxylate Salts

The pyrolysis of salts of perfluorocarboxylic acids is a well-documented method for generating perfluoroolefins and, in some cases, perfluorovinyl ethers. acs.org The general principle involves the thermal decarboxylation of the salt to yield a carbanion, which then eliminates a fluoride ion to form the double bond.

The process typically involves the following steps:

Preparation of the Perfluorinated Precursor: A hydrocarbon precursor is fluorinated to create a perfluorinated intermediate. google.com

Conversion to Metal Salt: The perfluorinated intermediate is treated with a base, such as through saponification, to form the corresponding perfluorinated acid metal salt. google.com

Pyrolysis: The dried salt is heated to temperatures between 170°C and 250°C, which can be done with or without a solvent, to yield the perfluorovinyl ether. google.com The resulting ether is often purified by distillation. google.com

| Starting Material | Key Steps | Pyrolysis Temperature (°C) | Product |

| Perfluorinated Carboxylic Acid | Salt formation (e.g., with NaOH) | 170-250 | Perfluorovinyl Ether |

Table 2: Pyrolytic Conversion of Perfluorinated Carboxylate Salts

Alternative Synthetic Routes to Fluorinated Ethers Relevant to (1,1,2,2-Tetrafluoroethoxy)ethylene

Beyond pyrolysis, several other synthetic strategies are employed to produce fluorinated ethers, some of which are structurally related to (1,1,2,2-tetrafluoroethoxy)ethylene.

Reactions of Fluorinated Alcohols with Diazomethane (B1218177)

The reaction of fluorinated alcohols with diazomethane is a method for synthesizing methyl-fluoroalkyl ethers. fluorine1.ru For example, 2,2,2-trifluoroethyl ether has been reacted with diazomethane in petroleum ether at -10°C to produce methyl-2,2,2-trifluoroethyl ether, albeit in a modest yield of 27%. fluorine1.ru In some cases, a catalyst such as boron trifluoride etherate is necessary to facilitate the reaction, particularly with less reactive alcohols like 2,2-dinitro-2-fluoroethanol. fluorine1.ru More recent studies have explored both dark and photochemical conditions for the reaction of diazoalkanes with alcohols, noting that direct proton transfer is more likely with highly acidic alcohols like hexafluoroisopropanol. nih.gov

| Fluorinated Alcohol | Reagent | Conditions | Product | Yield (%) |

| 2,2,2-Trifluoroethyl ether | Diazomethane | -10°C, petroleum ether | Methyl-2,2,2-trifluoroethyl ether | 27 |

| 2,2-Dinitro-2-fluoroethanol | Diazomethane | Boron trifluoride etherate catalyst | 2-Fluoro-2,2-dinitroethyl methyl ether | Low |

| Hexafluoroisopropanol | Diphenyldiazomethane | Dark, 20 min | Diphenylmethyl hexafluoroisopropyl ether | High |

Table 3: Synthesis of Fluorinated Ethers using Diazomethane

Addition of Polyfluoroalkyl Iodides to Alkenes

The addition of polyfluoroalkyl iodides to alkenes provides a pathway to introduce a perfluoroalkyl group into a molecule that already contains an ether linkage. fluorine1.ru This radical addition reaction can be initiated by various means, including electrochemically or thermally. For instance, the electrochemical reaction of n-perfluorobutyl iodide with a non-fluorinated vinyl ether resulted in an 89% yield of the corresponding ether. fluorine1.ru Thermal additions have also been demonstrated, such as the reaction of perfluoroalkyl iodides with allyl polyfluoroalkyl ethers, followed by deiodination, to synthesize fluorinated multiblock molecules. fluorine1.ru

| Alkene | Polyfluoroalkyl Iodide | Conditions | Product |

| Non-fluorinated vinyl ether | n-Perfluorobutyl iodide | Electrochemical activation | n-Perfluorobutyl-substituted ether |

| Allyl polyfluoroalkyl ethers | C4F9I, C6F13I | Thermal, then deiodination | Fluorinated multiblock ethers |

Table 4: Addition of Polyfluoroalkyl Iodides to Alkenes

Reactivity and Polymerization Mechanisms of 1,1,2,2 Tetrafluoroethoxy Ethylene

Fundamental Reactivity Profile of (1,1,2,2-Tetrafluoroethoxy)ethylene

The reactivity of (1,1,2,2-tetrafluoroethoxy)ethylene is dictated by the interplay between its electron-rich vinyl group and the electron-withdrawing tetrafluoroethoxy substituent. This structure suggests a predisposition towards certain types of polymerization, primarily cationic polymerization, while presenting challenges for radical polymerization.

The vinyl (ethylene) moiety is the primary site of reactivity in (1,1,2,2-tetrafluoroethoxy)ethylene, making it susceptible to polymerization. Vinyl ethers, in general, are known to undergo polymerization primarily through a cationic mechanism. nih.gov The oxygen atom adjacent to the double bond can donate electron density, which stabilizes the formation of a carbocationic intermediate when the double bond is attacked by a cationic initiator. nih.gov This stabilization makes vinyl ethers particularly reactive towards cationic polymerization.

However, the high reactivity of the propagating carbocationic species in vinyl ether polymerization can also lead to challenges, such as chain transfer reactions to the monomer, solvent, or impurities, which can lower the molecular weight of the resulting polymer. nih.gov Recent advances in controlled polymerization techniques, such as living cationic polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, have provided pathways to better control the polymerization of vinyl ethers, leading to polymers with well-defined molecular weights and narrow dispersities. nih.govrsc.org

The presence of the highly electronegative fluorine atoms in the tetrafluoroethoxy group significantly influences the reactivity of the vinyl moiety. The strong electron-withdrawing nature of the fluorinated alkyl chain reduces the electron density of the adjacent oxygen atom and, consequently, the double bond. inrim.it This reduction in nucleophilicity of the vinyl group can decrease the monomer's reactivity in cationic polymerization compared to its non-fluorinated counterparts. inrim.it

The fluorinated substituent also imparts unique properties to the resulting polymer, such as high thermal stability, chemical resistance, and low surface energy. cjps.org The incorporation of fluorinated monomers like (1,1,2,2-tetrafluoroethoxy)ethylene into polymers is a key strategy for developing high-performance materials. cjps.org

Homopolymerization Studies of (1,1,2,2-Tetrafluoroethoxy)ethylene

Direct studies on the homopolymerization of (1,1,2,2-tetrafluoroethoxy)ethylene are not readily found in the literature. However, the homopolymerization of other fluorinated vinyl ethers has been investigated. Generally, fluorinated vinyl ethers can be homopolymerized via cationic polymerization, often requiring specific conditions to achieve high molecular weight polymers due to the reduced reactivity of the monomer. google.com For some highly fluorinated vinyl ethers, homopolymerization can be challenging. researchgate.net

Living cationic polymerization has emerged as a successful technique for the controlled homopolymerization of various fluorinated vinyl ethers, yielding polymers with narrow molecular weight distributions. researchgate.net The choice of initiator and solvent system is crucial for controlling the polymerization process. nih.gov

Copolymerization Dynamics of (1,1,2,2-Tetrafluoroethoxy)ethylene

Copolymerization is a common strategy to tailor the properties of fluoropolymers. The incorporation of (1,1,2,2-tetrafluoroethoxy)ethylene as a comonomer can be expected to enhance the properties of commodity polymers like polyethylene.

The copolymerization of fluorinated vinyl ethers with ethylene (B1197577) has been reported as a method to produce modified polyethylenes with enhanced properties. researchgate.net These copolymerizations are typically carried out using transition metal catalysts. The incorporation of the fluorinated comonomer is often low and depends on the reaction conditions, such as the pressure of ethylene. researchgate.netmdpi.com For instance, in the copolymerization of 1H,1H,2H,2H-perfluorodecyl vinyl ether with ethylene, a higher incorporation of the fluorinated monomer was observed at lower ethylene pressures. researchgate.net

The introduction of polar vinyl monomers into polyolefins can improve properties such as adhesion, printability, and toughness. mdpi.com However, the coordination copolymerization of ethylene with polar vinyl monomers can be challenging due to the potential for the polar group to deactivate the catalyst. mdpi.com

The relative reactivity of monomers in a copolymerization is described by their reactivity ratios (r1 and r2). open.edu These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation). open.edu

For the copolymerization of fluorinated vinyl ethers with other vinyl monomers, the reactivity ratios can vary significantly depending on the specific monomers and the polymerization method. For example, in the radical copolymerization of a trifluorovinyl ether (Ph-TFVE) with ethyl vinyl ether (EVE), the reactivity ratios were found to be r(Ph-TFVE) = 0.25 ± 0.07 and r(EVE) = 0.016 ± 0.04, indicating a tendency for cross-propagation. utoronto.ca

The following table presents representative reactivity ratios for the copolymerization of various fluorinated monomers with vinyl ethers, illustrating the range of behaviors that can be expected.

Table 1: Representative Monomer Reactivity Ratios for Copolymerization of Fluorinated Monomers with Vinyl Ethers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |

| Perfluoromethyl vinyl ether | Tetrafluoroethylene (B6358150) | 0.05 | 3.89 | Emulsion |

| Perfluoromethyl vinyl ether | Vinylidene fluoride (B91410) | 0.11 | 1.06 | Emulsion |

| Chlorotrifluoroethylene | Vinyl Acetate | 0.04 ± 0.02 | 0.68 ± 0.11 | Emulsion |

| Phenyl-trifluorovinyl ether | Ethyl Vinyl Ether | 0.25 ± 0.07 | 0.016 ± 0.04 | Radical |

| Phenyl-trifluorovinyl ether | Vinyl Acetate | 0.034 ± 0.04 | 0.89 ± 0.08 | Radical |

Data sourced from analogous systems to illustrate general principles. utoronto.caresearchgate.net

The composition of the final copolymer is determined by these reactivity ratios and the feed ratio of the monomers. By carefully selecting the comonomers and controlling the polymerization conditions, it is possible to synthesize copolymers with a desired composition and, consequently, tailored properties.

Kinetic Aspects of Copolymerization Reactions

No specific studies detailing the kinetic aspects of copolymerization reactions involving (1,1,2,2-Tetrafluoroethoxy)ethylene could be identified. Understanding these kinetics is crucial for controlling the composition and properties of copolymers. Typically, such studies would involve determining reactivity ratios, which indicate the relative tendency of a monomer to react with its own kind versus another monomer. This information is fundamental for predicting copolymer composition and microstructure.

Photopolymerization and UV-Curing of (1,1,2,2-Tetrafluoroethoxy)ethylene Monomers

Information on the photopolymerization and UV-curing of (1,1,2,2-Tetrafluoroethoxy)ethylene is not present in the available literature. This area of research would explore the use of light to initiate the polymerization process, a technique widely used in coatings, adhesives, and 3D printing.

Cationic Photoinitiation Mechanisms

There is no specific information available on the cationic photoinitiation mechanisms for (1,1,2,2-Tetrafluoroethoxy)ethylene. Cationic photoinitiation typically involves the generation of a strong acid upon UV irradiation, which then initiates the polymerization of cationically sensitive monomers. deuteron.com The efficiency of this process depends on the monomer's structure and its ability to stabilize the propagating cationic species.

Double-Bond Conversion and Curing Rate Analysis

Without experimental data, an analysis of the double-bond conversion and curing rate for (1,1,2,2-Tetrafluoroethoxy)ethylene cannot be provided. Such an analysis would involve techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the carbon-carbon double bond as the polymerization progresses, providing insights into the efficiency and speed of the curing process. nih.gov

Mechanistic Investigations of (1,1,2,2-Tetrafluoroethoxy)ethylene Polymerization

Detailed mechanistic investigations into the polymerization of (1,1,2,2-Tetrafluoroethoxy)ethylene are not described in the reviewed sources. Such studies are essential to understand the fundamental steps of the polymerization process, including initiation, propagation, and termination, which ultimately govern the polymer's molecular weight, architecture, and properties. icp.ac.runih.gov

Advanced Applications of 1,1,2,2 Tetrafluoroethoxy Ethylene Derived Materials

Development of High-Performance Fluoropolymers from (1,1,2,2-Tetrafluoroethoxy)ethylene

(1,1,2,2-Tetrafluoroethoxy)ethylene, also known as TFEE, serves as a crucial building block in the synthesis of advanced fluoropolymers. ontosight.ai Its reactivity, stemming from the ethylene (B1197577) group, allows it to undergo various polymerization reactions, leading to polymers with enhanced performance profiles. ontosight.ai The resulting fluoropolymers exhibit a combination of properties inherited from their fluorinated nature, such as thermal stability and chemical inertness, making them suitable for applications in harsh environments. ontosight.ai

The polymerization of TFEE can be tailored to create copolymers with other monomers, such as ethene and 1,1,2,2-tetrafluoroethene, to achieve a specific balance of properties. ontosight.ai This copolymerization strategy allows for the fine-tuning of characteristics like flexibility, melting point, and solubility, expanding the range of potential applications. While specific data on the homopolymer of (1,1,2,2-Tetrafluoroethoxy)ethylene is not widely available in the provided search results, the properties of related fluoropolymers provide insight into the potential performance enhancements offered by the tetrafluoroethoxy moiety.

Table 1: Comparison of Related Fluoropolymer Properties

| Property | Value |

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Optical Transparency | High |

| Dielectric Constant | Low |

This table represents generalized properties of fluoropolymers and those expected from TFEE-derived polymers based on available information.

Innovations in Optical Materials

The exceptional optical clarity and resistance to degradation make (1,1,2,2-Tetrafluoroethoxy)ethylene-based materials highly valuable for applications in optical technologies. ontosight.ai

Utilization in Optical Fiber and Lens Manufacturing

Polymers derived from TFEE are utilized in the manufacturing of optical fibers and lenses due to their high transparency and resistance to UV radiation. ontosight.ai These properties are critical for maintaining signal integrity in optical fibers and ensuring the longevity and performance of lenses in various optical instruments. The low refractive index characteristic of many fluoropolymers can also be a beneficial attribute in the design of optical components, helping to minimize signal loss at interfaces.

Fabrication of Photonic Devices

In the realm of photonics, materials derived from (1,1,2,2-Tetrafluoroethoxy)ethylene are finding use in the fabrication of advanced devices. ontosight.ai Their high optical transparency is a key requirement for components such as waveguides and optical switches, where minimizing light absorption is paramount for efficient operation. The processability of these fluoropolymers allows for the creation of intricate structures required for modern photonic circuits.

Surface Coating Technologies and Films

The chemical inertness and thermal stability of polymers derived from (1,1,2,2-Tetrafluoroethoxy)ethylene make them excellent candidates for protective and functional coatings. ontosight.ai

Application in UV-Curable Coatings

While the search results highlight the general use of TFEE-derived polymers in coatings, specific details on their application in UV-curable formulations are limited. However, the presence of the reactive ethylene group in the monomer suggests its potential for incorporation into UV-curable systems. ontosight.ai In such applications, the monomer could be formulated with photoinitiators and other monomers to create coatings that cure rapidly upon exposure to UV light, forming a durable and protective film.

Formulation of Photoresist Compositions

In the field of microlithography, photoresist compositions are critical for patterning semiconductor wafers. These formulations often consist of a polymer matrix, a photoacid generator (PAG), and a solvent. google.com While the direct use of (1,1,2,2-Tetrafluoroethoxy)ethylene in the provided patent examples is not explicitly detailed, the principles of photoresist formulation allow for the inclusion of various monomers to tailor the properties of the matrix polymer. google.com

The incorporation of fluorinated monomers like TFEE into the polymer backbone of a photoresist can enhance properties such as etch resistance and optical transparency at deep UV wavelengths, which are crucial for high-resolution patterning. The general structure of a chemically-amplified photoresist involves an acid-sensitive polymer that undergoes a change in solubility upon exposure to acid generated by the PAG. google.com

Table 2: Typical Components of a Chemically-Amplified Photoresist

| Component | Function |

| Matrix Polymer | Forms the film and contains acid-labile groups. |

| Photoacid Generator (PAG) | Generates acid upon exposure to radiation. |

| Solvent | Dissolves components for spin-coating. google.com |

| Optional Additives | Can include quenchers or other modifiers. |

The development of novel fluoropolymers from monomers like (1,1,2,2-Tetrafluoroethoxy)ethylene continues to push the boundaries of materials science, enabling advancements in a wide array of technologically demanding fields.

Advanced Adhesives and Composite Formulations

The incorporation of (1,1,2,2-Tetrafluoroethoxy)ethylene into polymers has led to the development of sophisticated adhesives and composite materials with superior performance characteristics. The inherent properties of fluoropolymers, such as low surface energy and chemical inertness, can be strategically harnessed to create materials for demanding environments.

Research into ethylene tetrafluoroethylene (B6358150) (ETFE), a related fluoropolymer, demonstrates effective strategies for enhancing adhesive properties. Although inherently non-stick, the surface of ETFE can be modified to improve adhesion. researchgate.net One such method involves treatment with atmospheric pressure nitrogen plasma. This process introduces new chemical functionalities onto the polymer surface, significantly increasing its wettability and bond strength with adhesives. researchgate.net Studies have shown that increasing the power density of the plasma treatment leads to a substantial increase in peel strength when bonded with an acrylic adhesive tape. researchgate.net

Table 1: Effect of Plasma Treatment Power Density on the T-Peel Strength of ETFE Films with Acrylic Adhesive

| Power Density (W/cm²) | Average Peel Strength (N/25mm) | Standard Deviation |

|---|---|---|

| 0 (Untreated) | ~0.5 | N/A |

| 1.0 | ~5.0 | ±0.5 |

| 2.0 | ~7.5 | ±0.4 |

| 3.0 | ~9.0 | ±0.3 |

Data derived from research on surface modification of ethylene tetrafluoroethylene (ETFE) films. researchgate.net

In the realm of composite materials, (1,1,2,2-Tetrafluoroethoxy)ethylene-based polymers contribute to the formulation of high-performance blends. For instance, composites of ethylene tetrafluoroethylene (ETFE) with inorganic polyoxides have been developed to enhance structural stability and thermal resistance. nih.govsemanticscholar.org A study investigating ETFE mixed with aluminum polyphosphate (AP) and metakaolin (MK) found that a specific formulation (60/20/20 wt%) exhibited significantly improved properties compared to the neat ETFE polymer. nih.govsemanticscholar.org These composites show potential for applications requiring robust materials that can withstand high temperatures and mechanical stress. nih.gov

Table 2: Comparison of Mechanical and Thermal Properties of Neat ETFE and an ETFE/AP/MK Composite

| Property | Neat ETFE | ETFE/AP/MK (60/20/20 wt%) |

|---|---|---|

| Tensile Strength (MPa) | 23 | 27 |

| Elastic Modulus (GPa) | 0.4 | 1.6 |

| Onset Temperature of Degradation (°C) | 381.5 | 459.4 |

| Structural Stability Improvement up to (°C) | - | 120 |

Data from a pilot study on heat-resistant polymer composites based on ethylene tetrafluoroethylene. nih.govsemanticscholar.org

Enhancement of Material Performance through Strategic Incorporation of Fluorinated Vinyl Ethers

The strategic incorporation of fluorinated vinyl ethers, such as (1,1,2,2-Tetrafluoroethoxy)ethylene, into polymer chains is a powerful method for tailoring material properties. The presence of fluorine atoms imparts unique characteristics to the resulting polymers, including excellent oil and water repellency, high thermal stability, a low refractive index, and low surface energy. acs.org These properties stem from the strong carbon-fluorine bond, which is the strongest covalent bond between carbon and another element. acs.orgfluoropolymerpartnership.com

Copolymerization is a key technique used to integrate fluorinated vinyl ethers into various polymer backbones. researchgate.netinrim.it This process allows for the creation of materials that combine the desirable attributes of both the fluorinated monomer and the comonomer. For example, the copolymerization of ethylene with fluorinated vinyl ethers can produce linear copolymers with high thermal stability, with degradation starting at approximately 300°C. researchgate.net The properties of these copolymers can be tuned by adjusting the reaction conditions, such as ethylene pressure, which influences the incorporation level of the fluorinated comonomer. researchgate.net

Research has demonstrated that the inclusion of fluorinated vinyl ethers can significantly influence both the surface and bulk properties of materials. In cationic photocopolymerization, new difunctional perfluoropolyalkylether (PFPAE) vinyl ethers have been copolymerized with traditional non-fluorinated monomers. inrim.it The resulting copolymers exhibit biphasic morphologies, leading to a surface segregation of the PFPAE comonomers. inrim.it This surface modification results in low surface energy and unique optical properties, making these materials suitable for applications like high-performance coatings and polymer optical waveguides. inrim.it The reactivity in these systems is also noteworthy, with vinyl ether functionalities showing higher reaction rates compared to epoxides. inrim.it

Table 3: Property Enhancements through Incorporation of Fluorinated Vinyl Ethers

| Property | Enhancement/Effect | Application Area |

|---|---|---|

| Thermal Stability | Increased onset of thermal degradation (e.g., up to 300°C). researchgate.net | High-temperature applications |

| Surface Energy | Reduced surface energy, leading to hydrophobic and oleophobic surfaces. researchgate.netinrim.it | Self-cleaning coatings, anti-fouling surfaces |

| Refractive Index | Low refractive index values. acs.orginrim.it | Optical waveguides, anti-reflective coatings |

| Chemical Resistance | High resistance to chemical attack due to strong C-F bonds. ontosight.ai | Chemical processing equipment, protective liners |

| Solubility | Temperature-induced solubility transitions in various solvents. researchgate.net | Smart materials, sensors |

The synthesis of well-defined fluorinated copolymers through techniques like living cationic polymerization allows for precise control over the polymer architecture, such as molecular weight and block copolymer formation. researchgate.net This control is crucial for developing advanced materials with tailored functionalities, including thermosensitive segments that can undergo temperature-induced micellization and sol-gel transitions. researchgate.net

Future Research Directions in 1,1,2,2 Tetrafluoroethoxy Ethylene Chemistry

Exploration of Novel Synthetic Pathways for Scalable Production

The availability of (1,1,2,2-Tetrafluoroethoxy)ethylene in sufficient quantities is the primary bottleneck hindering its widespread investigation and commercialization. Future research must prioritize the development of efficient, cost-effective, and scalable synthetic routes. Current methods for producing fluorinated vinyl ethers often involve multi-step processes that may not be economically viable on an industrial scale.

Future research should investigate several promising avenues:

Catalytic Transetherification: A key area for exploration is the development of highly active and selective catalysts for the transetherification of readily available vinyl ethers, such as ethyl vinyl ether, with 1,1,2,2-tetrafluoroethanol. Research should focus on designing catalysts that can overcome the low reactivity of fluorinated alcohols while minimizing side reactions.

Direct Vinylation: Investigating the direct catalytic vinylation of 1,1,2,2-tetrafluoroethanol using acetylene is another critical direction. The challenge lies in developing catalysts that can operate under mild conditions with high turnover numbers and selectivity, avoiding the harsh conditions typically associated with acetylene chemistry.

Fluorinated Precursor Conversion: Pathways starting from different fluorinated feedstocks warrant investigation. For example, processes involving the reaction of tetrafluoroethylene (B6358150) (TFE) with specific oxygen-containing nucleophiles, followed by elimination reactions, could provide an alternative route. Research into the pyrolysis of corresponding perfluorinated ether acid salts is another established method for related compounds that could be adapted. google.comgoogleapis.com

The ultimate goal is to establish a process that is not only high-yielding but also adheres to the principles of green chemistry, minimizing waste and energy consumption. A comparative analysis of potential scalable synthetic routes is presented in Table 1.

| Synthetic Pathway | Potential Precursors | Key Research Challenge | Potential Advantages |

| Catalytic Transetherification | Ethyl vinyl ether, 1,1,2,2-tetrafluoroethanol | Catalyst design for high activity and selectivity | Use of relatively low-cost and available precursors |

| Direct Catalytic Vinylation | Acetylene, 1,1,2,2-tetrafluoroethanol | Development of mild-condition, selective catalysts | Atom-economical route |

| Fluoroolefin Conversion | Tetrafluoroethylene, Sodium 2-vinyloxyethoxide | Control of reaction regioselectivity and yield | Direct incorporation of the vinyl group |

| Pyrolysis of Ether Acid Salts | Perfluorinated ether acid derivatives | Efficient synthesis and purification of the precursor salt | Established method for other perfluorovinyl ethers google.comgoogleapis.com |

Design and Synthesis of Tailored Copolymer Architectures

The true value of (1,1,2,2-Tetrafluoroethoxy)ethylene will likely be realized in its use as a comonomer to tailor the properties of new polymeric materials. By strategically incorporating this monomer into various copolymer architectures, researchers can fine-tune properties such as solubility, thermal stability, surface energy, and mechanical performance.

Future research in this area should focus on:

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization should be explored to synthesize well-defined block copolymers. wikipedia.org RAFT polymerization has been successfully applied to other semi-fluorinated vinyl ethers, enabling the creation of block copolymers with controlled molecular weights and low dispersity. chemrxiv.org This approach would allow for the synthesis of amphiphilic block copolymers, combining a poly((1,1,2,2-Tetrafluoroethoxy)ethylene) block with a hydrophilic or lipophilic block, for applications in coatings and smart materials. acs.orgacs.org

Cationic Polymerization: Given the vinyl ether structure, living cationic polymerization is a powerful tool for creating well-defined homo- and copolymers. researchgate.net Research is needed to identify suitable initiating systems that are effective for (1,1,2,2-Tetrafluoroethoxy)ethylene and to study its reactivity ratios with a range of comonomers, including other vinyl ethers and styrenics.

Graft and Star Architectures: Moving beyond linear block copolymers, the synthesis of more complex architectures should be investigated. This includes grafting poly((1,1,2,2-Tetrafluoroethoxy)ethylene) side chains onto a polymer backbone or using it as the arms of a star polymer. These architectures could lead to materials with unique rheological and self-assembly properties.

The systematic synthesis and characterization of these tailored copolymers will be essential to establish structure-property relationships, guiding the design of materials for specific applications.

Advanced Spectroscopic and Computational Approaches for Structure-Reactivity Correlation

A fundamental understanding of the relationship between the molecular structure of (1,1,2,2-Tetrafluoroethoxy)ethylene and its reactivity is crucial for optimizing polymerization processes and predicting copolymer properties. A synergistic approach combining advanced spectroscopic techniques and computational modeling will be pivotal.

Future research should employ:

Multinuclear NMR Spectroscopy: In-depth NMR studies (¹H, ¹³C, ¹⁹F) will be essential for the unambiguous characterization of both the monomer and its resulting polymers. For copolymers, 2D NMR techniques can elucidate sequence distribution and stereochemistry, which profoundly impact material properties. acs.org

Vibrational Spectroscopy (FTIR/Raman): These techniques can be used to monitor polymerization kinetics in real-time and to probe the conformational characteristics of the tetrafluoroethoxy side chain in the polymer.

Density Functional Theory (DFT) Calculations: Computational chemistry offers a powerful tool for predicting monomer reactivity. rsc.org DFT calculations can be used to determine reactivity parameters (e.g., Alfrey-Price Q and e values), model transition states in polymerization, and calculate NMR chemical shifts to aid in spectral assignment. acs.org Simulating the electronic and conformational properties of the polymer can provide insights into its dielectric constant, thermal stability, and interactions with other molecules. pageplace.de

Correlating experimental data with computational models will provide a predictive framework for designing new copolymers and understanding their behavior at a molecular level, accelerating materials discovery.

Integration of (1,1,2,2-Tetrafluoroethoxy)ethylene in Emerging Polymer Technologies

The unique set of properties anticipated for polymers containing (1,1,2,2-Tetrafluoroethoxy)ethylene makes them attractive candidates for several high-performance applications. Research should be directed toward evaluating their performance in emerging technologies where the specific benefits of the tetrafluoroethoxy group can be leveraged.

Key areas for investigation include:

Advanced Electronics: The low dielectric constant and thermal stability characteristic of fluoropolymers are highly desirable for applications in microelectronics, such as interlayer dielectrics, wire and cable insulation, and substrates for high-frequency printed circuit boards. dalau.comteflon.comagcchem.com Research should focus on synthesizing and characterizing polymers of (1,1,2,2-Tetrafluoroethoxy)ethylene to determine their dielectric properties and suitability for next-generation electronic components, including those for 5G communications. chemours.com

High-Performance Membranes: Fluoropolymers are extensively used in membranes for gas separation, membrane distillation, and fuel cells due to their chemical resistance and hydrophobicity. nih.govpatsnap.commdpi.com The flexible ether linkage and fluorine content in poly((1,1,2,2-Tetrafluoroethoxy)ethylene) could offer a unique balance of gas permeability and selectivity. Future work should involve fabricating and testing membranes for applications like CO₂ capture and water management in fuel cells.

Biomedical Materials: The bio-inertness and low surface energy of fluoropolymers make them suitable for a range of biomedical applications, including anti-fouling coatings for medical devices, drug delivery vehicles, and tissue engineering scaffolds. semanticscholar.orgresearchgate.netnih.gov The incorporation of (1,1,2,2-Tetrafluoroethoxy)ethylene could be used to fine-tune surface properties to control protein adsorption and cellular interaction.

Energy Storage: Recent studies have shown that semi-fluorinated polyvinyl ethers can serve as promising polymer electrolytes for lithium-metal batteries, enhancing ion conductivity and electrochemical stability. chemrxiv.org This presents a compelling direction for future research, evaluating the performance of (1,1,2,2-Tetrafluoroethoxy)ethylene-based polymers as electrolyte membranes or binders in advanced battery systems.

A summary of potential applications and the relevant polymer properties is provided in Table 2.

| Emerging Technology | Potential Application | Key Polymer Properties to Investigate |

| Advanced Electronics | Low-k dielectric films, high-frequency cable insulation | Low dielectric constant and loss, thermal stability, chemical resistance |

| Separation Membranes | Gas separation (e.g., CO₂ capture), membrane distillation | Gas permeability and selectivity, hydrophobicity, chemical inertness |

| Biomedical Devices | Anti-fouling coatings, implantable materials, drug delivery | Biocompatibility, low surface energy, controlled hydrophobicity, chemical stability |

| Energy Storage | Solid polymer electrolytes, battery component binders | Ionic conductivity, electrochemical stability window, thermal stability |

By systematically pursuing these research directions, the scientific community can build the foundational knowledge required to elevate (1,1,2,2-Tetrafluoroethoxy)ethylene from a chemical curiosity to a valuable building block for the next generation of advanced fluorinated materials.

Q & A

Basic: What are the standard synthetic routes for (1,1,2,2-tetrafluoroethoxy)ethylene, and how do reaction conditions influence purity?

The primary synthesis involves the reaction of tetrafluoroethylene with fluorinated alcohols under controlled catalytic conditions. For example, thermal cracking of difluorochloromethane (CHClF₂) at 700–900°C yields tetrafluoroethylene (C₂F₄), which is subsequently functionalized with 1,1,2,2-tetrafluoroethanol . Key parameters include temperature control to avoid side products like hexafluoropropylene and strict exclusion of oxygen to prevent explosive peroxides. Purity (>99.5%) is validated via gas chromatography (GC) coupled with mass spectrometry (MS) to detect trace impurities .

Advanced: How can computational methods optimize reaction pathways for fluorinated ether derivatives?

Density Functional Theory (DFT) simulations predict thermodynamic stability and reaction kinetics. For instance, the Gibbs free energy of tetrafluoroethylene dimerization to octafluorocyclobutane is calculated at −45.2 kJ/mol, confirming its exothermicity. Transition-state analysis of nucleophilic substitution in fluorinated alcohols identifies steric hindrance from bulky substituents as a rate-limiting factor . Computational tools like Gaussian or VASP are recommended for modeling substituent effects on regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing (1,1,2,2-tetrafluoroethoxy)ethylene?

- ¹⁹F NMR : Distinct chemical shifts for CF₂ (δ −120 to −125 ppm) and CF₃ (δ −70 to −75 ppm) groups confirm substitution patterns.

- IR Spectroscopy : C-F stretching vibrations at 1100–1250 cm⁻¹ and ether C-O-C asymmetric stretches at 950–1050 cm⁻¹ validate structural integrity .

- GC-MS : Quantifies volatile impurities (e.g., residual CHClF₂) with detection limits <10 ppm .

Advanced: How does electron density of states (DOS) analysis inform dielectric properties?

First-principles DFT studies reveal a wide bandgap (~8.5 eV) and low electron density near the Fermi level, confirming insulating behavior. The static dielectric constant (ε ≈ 2.1) correlates with weak polarization under electric fields. Phonon dispersion curves indicate stability, with no imaginary frequencies in the Brillouin zone . These properties guide applications in high-voltage-resistant coatings .

Basic: What are the key safety protocols for handling gaseous (1,1,2,2-tetrafluoroethoxy)ethylene?

- Ventilation : Use fume hoods to prevent accumulation of flammable vapors (flash point: −76°C).

- PPE : Chemically resistant gloves (e.g., Viton®) and face shields are mandatory due to corrosive byproducts like HF.

- Storage : Stabilize with 0.1–1% terpenes (e.g., limonene) to inhibit explosive polymerization .

Advanced: How do substituents in aryl benzothiazole derivatives affect antitubercular activity?

In 2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-benzothiazole, the electron-withdrawing tetrafluoroethoxy group enhances lipophilicity (logP = 3.2) and membrane penetration. SAR studies show a 10× increase in inhibitory activity against Mycobacterium tuberculosis H37Rv (IC₅₀ = 0.8 µM) compared to non-fluorinated analogs. Activity is validated via microplate Alamar Blue assays .

Basic: What regulatory frameworks govern laboratory-scale use of fluorinated ethers?

Under 40 CFR Part 721, researchers must document all significant new uses (SNURs), including inhalation exposure limits (0.1 mg/m³ for particulates). Compliance requires submission of Material Safety Data Sheets (MSDS) and adherence to EPA’s Toxic Substances Control Act (TSCA) inventory reporting .

Advanced: How can contradictions in thermal stability data be resolved experimentally?

Conflicting reports on decomposition temperatures (e.g., 250°C vs. 300°C) arise from differing analytical methods. Thermogravimetric analysis (TGA) under nitrogen shows a 5% mass loss at 280°C, while differential scanning calorimetry (DSC) detects exothermic decomposition at 250°C due to oxidative side reactions. Controlled-atmosphere TGA/DSC with inert gas purging is recommended for accurate stability profiling .

Basic: How are fluorinated ethers applied in polymer science?

(1,1,2,2-Tetrafluoroethoxy)ethylene serves as a monomer for fluorinated polyethers with ultra-low dielectric constants (ε < 2.5). Copolymerization with tetrafluoroethylene (TFE) via free-radical initiation produces thermally stable resins (Tg > 200°C) used in microelectronics encapsulation .

Advanced: What mechanistic insights explain enhanced reactivity in Diels-Alder cycloadditions?

The electron-deficient tetrafluoroethoxy group lowers the LUMO energy of the dienophile by 1.2 eV, accelerating [4+2] cycloaddition with electron-rich dienes. Kinetic studies using UV-Vis spectroscopy show a 50% reduction in activation energy compared to ethoxy analogs. Solvent effects (e.g., hexafluorobenzene) further enhance reaction rates by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.